5(S)-HETE lactone

Description

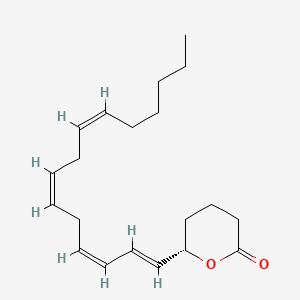

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMAEYDIHWEEAF-JGKLHWIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@@H]1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017280 | |

| Record name | (6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraen-1-yl]oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127708-42-3 | |

| Record name | (6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraen-1-yl]oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5(S)-HETE Lactone: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 5(S)-HETE lactone, an intramolecular ester of 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE). This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced roles of lipid mediators in cellular signaling and disease pathology.

Chemical Structure and Properties

This compound is a derivative of 5(S)-HETE, a significant metabolite of arachidonic acid produced via the 5-lipoxygenase pathway. The lactonization occurs through an intramolecular esterification between the carboxylic acid and the hydroxyl group at the C-5 position of 5(S)-HETE.

The chemical identity and properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one | [1] |

| Molecular Formula | C20H30O2 | [1][2] |

| CAS Number | 127708-42-3 | [1] |

| PubChem CID | 60060292 | [1] |

| Synonyms | 5(S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid, 1,5-lactone; 5-HETE lactone |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 302.5 g/mol | |

| Monoisotopic Mass | 302.224580195 Da | |

| Topological Polar Surface Area | 26.3 Ų | |

| Heavy Atom Count | 22 | |

| Rotatable Bond Count | 9 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| XLogP3 | 6 |

Biosynthesis and Metabolism

This compound is formed from its precursor, 5(S)-HETE. The biosynthesis of 5(S)-HETE begins with the enzymatic oxygenation of arachidonic acid by 5-lipoxygenase (5-LOX). This reaction forms 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE), which is subsequently reduced to 5(S)-HETE by peroxidases. The lactone is then formed through intramolecular cyclization.

The metabolic fate of 5(S)-HETE is complex, involving several enzymatic pathways. It can be further oxidized to 5-oxo-ETE, a potent chemoattractant for eosinophils, or converted to various dihydroxyeicosatetraenoic acids (diHETEs) by other lipoxygenases or cyclooxygenase-2 (COX-2). The formation of the lactone represents one of several metabolic routes for 5(S)-HETE.

Biological Activity

While the biological activities of 5(S)-HETE are well-documented, including its role in inflammation, chemotaxis, and cell proliferation, the specific functions of this compound are less characterized. It is generally considered to be a less active metabolite compared to its precursor and 5-oxo-ETE. However, the formation of the lactone may serve as a mechanism to modulate the local concentration and activity of 5(S)-HETE. Further research is required to fully elucidate the distinct biological roles of this compound.

Experimental Protocols

Chemical Synthesis of 5(S)-HETE

A common method for the synthesis of 5(S)-HETE involves the stereoselective reduction of a corresponding ketone precursor, which can be derived from arachidonic acid.

Protocol for the Synthesis of 5(S)-HETE:

-

Oxidation of Arachidonic Acid: Arachidonic acid is oxidized to introduce a ketone at the C-5 position. This can be achieved using various oxidizing agents.

-

Stereoselective Reduction: The resulting 5-keto-eicosatetraenoic acid is then stereoselectively reduced to the corresponding alcohol, 5(S)-HETE. This step is crucial for obtaining the desired (S)-enantiomer and often employs chiral reducing agents or enzymatic methods.

-

Purification: The synthesized 5(S)-HETE is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Biological Assay: Neutrophil Chemotaxis

The chemotactic activity of 5(S)-HETE and its derivatives can be assessed using a Boyden chamber assay.

Protocol for Neutrophil Chemotaxis Assay:

-

Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation.

-

Chemotaxis Assay: A Boyden chamber with a microporous membrane is used. The lower chamber is filled with a solution containing the test compound (e.g., 5(S)-HETE or this compound) at various concentrations. The upper chamber is loaded with the isolated neutrophils.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.

-

Quantification: The number of neutrophils that have migrated through the membrane to the lower chamber is quantified by microscopy after staining.

Signaling Pathways

The signaling pathways of 5(S)-HETE are not fully elucidated but are thought to involve G-protein coupled receptors. The conversion of 5(S)-HETE to other active metabolites like 5-oxo-ETE, which has its own receptor (OXE-R), further complicates the signaling landscape. Additionally, a crossover pathway exists where 5(S)-HETE can be metabolized by COX-2, leading to the production of novel bioactive lipids. The specific signaling pathways directly activated by this compound remain an area for future investigation.

Conclusion

This compound is an intriguing metabolite of arachidonic acid with a well-defined chemical structure but a biological role that is still largely unexplored. As a derivative of the potent inflammatory mediator 5(S)-HETE, it warrants further investigation to understand its contribution to the complex network of lipid signaling in health and disease. The methodologies and data presented in this guide provide a foundation for researchers to delve deeper into the functions and potential therapeutic applications of this compound.

References

The Endogenous Presence of 5(S)-HETE Lactone in Tissues: A Technical Guide for Researchers

An in-depth exploration of the current scientific landscape surrounding 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) and the potential for the endogenous formation of its lactone derivative.

For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) is a well-documented, biologically active lipid mediator derived from arachidonic acid, playing significant roles in inflammation and cancer biology. While the chemical structure of 5(S)-HETE allows for the theoretical intramolecular cyclization to form 5(S)-HETE lactone, a comprehensive review of the current scientific literature reveals a notable absence of direct evidence for the endogenous presence of this lactone in tissues. This technical guide consolidates the extensive knowledge on the precursor, 5(S)-HETE, providing a foundational resource for researchers aiming to investigate the potential existence, biosynthesis, and physiological relevance of this compound. We will delve into the established biosynthesis and metabolism of 5(S)-HETE, present quantitative data on its tissue concentrations, detail its signaling pathways, and provide robust experimental protocols that can be adapted to search for and quantify its elusive lactone form.

Biosynthesis of 5(S)-HETE: The Precursor Pathway

The journey to 5(S)-HETE begins with the liberation of arachidonic acid (AA) from the cell's membrane phospholipids by the action of phospholipase A2 (PLA2). Once in the cytoplasm, AA is a substrate for various enzymatic pathways. The synthesis of 5(S)-HETE is specifically catalyzed by the 5-lipoxygenase (5-LOX) enzyme, often in conjunction with the 5-lipoxygenase-activating protein (FLAP).[1]

The 5-LOX enzyme catalyzes the insertion of molecular oxygen into AA to form the unstable hydroperoxide intermediate, 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HPETE).[2] This intermediate can then follow two main routes: further conversion by 5-LOX to leukotriene A4 (LTA4) or reduction to 5(S)-HETE by ubiquitous peroxidases, such as glutathione peroxidase.[3][4] The production of 5(S)-HETE is prominent in various immune cells, including neutrophils, eosinophils, monocytes, and mast cells, which are rich in 5-LOX.[3]

Quantitative Levels of 5(S)-HETE in Tissues

Understanding the concentration of the precursor, 5(S)-HETE, is critical for assessing the potential for lactone formation. The levels of 5(S)-HETE can vary significantly depending on the tissue type and the presence of inflammatory or pathological conditions. For instance, increased 5-LOX expression and subsequent 5(S)-HETE production are found in several cancer types. The following table summarizes reported concentrations of 5(S)-HETE in various biological samples.

| Biological Sample | Condition | Reported Concentration | Citation |

| Human Neutrophils | Stimulated (LPS/fMLP) | 0.55 ± 0.18 ng / 10⁶ cells | |

| Human Lung Cancer Tissue | Malignant Tissue | Quantifiable levels detected | |

| Human Prostate Tissue | Malignant vs. Benign | Significantly higher in malignant tissue |

Note: This table is not exhaustive but provides representative examples of 5(S)-HETE concentrations. Direct comparisons between studies should be made with caution due to differences in analytical methodologies.

Metabolism and Potential Formation of this compound

Once formed, 5(S)-HETE is subject to several metabolic transformations. The primary documented metabolic route is the oxidation of the 5-hydroxyl group by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to produce the more potent signaling molecule, 5-oxo-eicosatetraenoic acid (5-oxo-ETE). Another significant fate of 5(S)-HETE is its esterification into the phospholipid membranes, particularly into phosphatidylethanolamine (PE) and phosphatidylcholine (PC). This process effectively sequesters 5-HETE and can modulate cellular functions.

The formation of this compound would involve an intramolecular esterification, where the 5-hydroxyl group nucleophilically attacks the carboxyl group at the C-1 position. While this reaction is chemically plausible, especially under acidic conditions which could be present during sample extraction and processing, it has not been described as a significant endogenous enzymatic pathway. The potential for this cyclization represents a key area for future investigation.

Signaling Pathways of the 5(S)-HETE Family

The biological actions of 5(S)-HETE and its more potent metabolite, 5-oxo-ETE, are primarily mediated through a specific G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXER1). This receptor is highly expressed on inflammatory cells like eosinophils, neutrophils, and monocytes.

Upon ligand binding, OXER1 couples to the Gi alpha subunit (Gαi) of the heterotrimeric G protein complex. This leads to the dissociation of the Gαi and Gβγ subunits. The Gβγ complex is believed to be the primary effector, activating downstream signaling cascades that include the mobilization of intracellular calcium and the activation of mitogen-activated protein kinases (MAPKs). These events culminate in various cellular responses, such as chemotaxis, degranulation, and cell survival, which are hallmarks of inflammatory and allergic reactions, and can also contribute to cancer progression by promoting cell proliferation and survival. Any potential biological activity of this compound would likely first be investigated at the OXER1 receptor.

Experimental Protocols

Investigating the endogenous presence of this compound requires meticulous experimental design, starting with the robust extraction and analysis of its potential precursor, 5(S)-HETE.

Protocol for Extraction of Eicosanoids from Tissues

This protocol is a general guideline for the extraction of eicosanoids, including 5(S)-HETE, from tissue samples and can be adapted for the search for this compound.

-

Tissue Homogenization:

-

Immediately snap-freeze harvested tissues in liquid nitrogen and store them at -80°C until extraction.

-

Weigh the frozen tissue (~50-100 mg).

-

In a 2 mL tube containing ceramic beads, add 400 µL of ice-cold 80% methanol containing an antioxidant (e.g., 0.005% butylated hydroxytoluene, BHT) and a suite of deuterated internal standards (e.g., d8-5-HETE).

-

Homogenize the tissue using a bead beater for approximately 30-60 seconds. Keep samples on ice.

-

Centrifuge at a low speed (e.g., 100 x g) for 5 minutes at 4°C to pellet debris.

-

Collect the supernatant. Repeat the extraction process on the pellet two more times, pooling the supernatants.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

-

Acidify the pooled supernatant to a pH of ~3.5 with dilute acetic acid to ensure protonation of the carboxylic acid group of 5-HETE, which aids in its retention on the C18 stationary phase. Caution: Acidic conditions may potentially induce the artificial formation of 5-HETE lactone.

-

Apply the acidified sample to the conditioned C18 cartridge.

-

Wash the cartridge with 1 mL of 10% methanol to remove polar interferences.

-

Elute the eicosanoids with 1 mL of methanol.

-

Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Protocol for LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids.

-

Chromatographic Separation:

-

Column: Use a high-resolution C18 column (e.g., 2.1 x 150 mm, <2 µm particle size).

-

Mobile Phase A: 0.1% acetic acid or 0.02% formic acid in water.

-

Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 90:10) with 0.1% acetic acid.

-

Gradient: A shallow gradient from ~20% B to 95% B over 20-25 minutes is typically used to separate the various eicosanoid isomers. A key challenge will be to achieve baseline separation of 5(S)-HETE from the potentially co-eluting this compound.

-

Flow Rate: 0.3-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for detecting the deprotonated [M-H]⁻ ion of 5(S)-HETE. This compound, being neutral, would likely be detected in positive mode as a protonated [M+H]⁺ or sodiated [M+Na]⁺ adduct. Therefore, both polarity modes should be screened.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

5(S)-HETE: Precursor ion (m/z) 319.2 → Product ions (m/z) 115.1, 167.1.

-

d8-5-HETE (Internal Standard): Precursor ion (m/z) 327.2 → Product ion (m/z) 116.1.

-

Hypothetical this compound: The lactone has a molecular formula of C₂₀H₃₀O₂ (MW: 302.45). A potential transition for the [M+H]⁺ ion would be m/z 303.2 → product ions. The fragmentation pattern would need to be determined using an authentic standard, but would likely involve neutral losses of water (H₂O) and carbon monoxide (CO).

-

-

-

Quantification:

-

Generate a standard curve using a pure synthetic standard for this compound if available.

-

Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion and Future Directions

The endogenous presence of this compound in tissues remains an open and intriguing question. While its precursor, 5(S)-HETE, is a well-established lipid mediator in inflammation and cancer, there is currently no definitive evidence to confirm that its lactone is formed in vivo. The information and protocols provided in this guide serve as a comprehensive toolkit for researchers poised to tackle this challenge.

Future research should focus on:

-

Method Development: Developing and validating LC-MS/MS methods specifically optimized for the detection of this compound, using synthetic standards to confirm retention time and fragmentation patterns.

-

Controlled Extraction: Performing extraction experiments under various pH and temperature conditions to determine if lactone formation is an artifact of sample processing.

-

Tissue Screening: Systematically screening a panel of healthy and diseased tissues, particularly those with high 5-LOX expression (e.g., inflammatory sites, tumors), for the presence of the lactone.

-

Functional Studies: Should the lactone be endogenously identified, subsequent studies will be necessary to synthesize it and investigate its biological activity, including its ability to bind and activate the OXER1 receptor or other novel targets.

By addressing these points, the scientific community can definitively determine whether this compound is a novel endogenous signaling molecule or a chemical curiosity, potentially opening new avenues in the study of lipid mediator biology and drug development.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for 5-HETE (HMDB0011134) [hmdb.ca]

The Enzymatic Lactonization of 5(S)-HETE: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the formation of 5(S)-hydroxyeicosatetraenoic acid (HETE) lactone from its precursor, 5(S)-HETE. This transformation, a critical step in the intricate network of lipid signaling, is enzymatically driven and subject to specific physiological conditions. This document details the enzymatic machinery involved, summarizes key quantitative data, provides comprehensive experimental protocols for its study, and visualizes the pathway and experimental workflows.

Introduction to 5(S)-HETE and its Lactone

5(S)-HETE is a bioactive eicosanoid synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. It plays a significant role in a variety of physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. The conversion of 5(S)-HETE to its corresponding lactone, a cyclic ester, represents a key metabolic step that can modulate its biological activity and bioavailability. Understanding the biosynthesis of 5(S)-HETE lactone is therefore crucial for elucidating its role in cellular signaling and for the development of novel therapeutic agents targeting the eicosanoid pathway.

The Biosynthetic Pathway: Enzymatic Conversion of 5(S)-HETE to this compound

The formation of this compound from 5(S)-HETE is not a spontaneous event but is catalyzed by the enzyme human serum paraoxonase 1 (PON1) .[1][2] PON1, a calcium-dependent esterase primarily associated with high-density lipoprotein (HDL), is known for its broad substrate specificity, hydrolyzing a wide range of lactones and esters.[1] The enzymatic reaction involves an intramolecular esterification, where the hydroxyl group at the C-5 position of 5(S)-HETE nucleophilically attacks the carboxyl group at the C-1 position, resulting in the formation of a five-membered lactone ring.

The catalytic activity of PON1 in this lactonization process is dependent on several factors, as summarized in the table below.

Quantitative Data on the Enzymatic Lactonization of 5(S)-HETE

| Parameter | Value/Condition | Reference |

| Enzyme | Human Serum Paraoxonase 1 (PON1) | [1][2] |

| Reaction | 5(S)-HETE → this compound | |

| Cofactor | Calcium (Ca²⁺) | |

| Optimal pH | 5.5 - 6.0 |

Further research is required to determine the specific kinetic parameters (Km, Vmax, and kcat) of PON1 for the lactonization of 5(S)-HETE.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway and a typical experimental workflow for its investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Enzymatic Synthesis of this compound using Purified PON1

Objective: To enzymatically convert 5(S)-HETE to this compound using purified human PON1.

Materials:

-

Purified human PON1 (recombinant or from serum)

-

5(S)-HETE standard

-

Reaction Buffer: 50 mM Tris-HCl, pH 5.5

-

Calcium Chloride (CaCl₂) solution (1 M)

-

Ethylenediaminetetraacetic acid (EDTA) solution (0.5 M)

-

Organic solvents: Ethyl acetate, Methanol (HPLC grade)

-

Deionized water

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by adding the following components in order:

-

Reaction Buffer (to a final volume of 1 ml)

-

CaCl₂ to a final concentration of 1 mM.

-

Purified PON1 (concentration to be optimized based on enzyme activity).

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 5(S)-HETE (dissolved in a minimal amount of ethanol or DMSO) to a final concentration of 10-100 µM.

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding EDTA to a final concentration of 10 mM and acidifying the mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).

-

Extract the lipids by adding an equal volume of ethyl acetate, vortexing thoroughly, and centrifuging to separate the phases.

-

Collect the upper organic layer and repeat the extraction process twice.

-

Pool the organic extracts and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/water) for analysis.

Quantification of 5(S)-HETE and this compound by HPLC-MS/MS

Objective: To separate and quantify the substrate (5(S)-HETE) and the product (this compound) from the enzymatic reaction.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reverse-phase HPLC column.

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Chromatographic Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the reconstituted sample onto the column.

-

Develop a gradient elution method to separate 5(S)-HETE and its lactone. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic lactone.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion mode for the detection of 5(S)-HETE and in positive ion mode for the detection of this compound.

-

Develop a Multiple Reaction Monitoring (MRM) method for both analytes. The precursor and product ion pairs for 5(S)-HETE are well-established. For this compound, the precursor ion will correspond to its protonated molecule [M+H]⁺, and characteristic product ions should be determined by infusion of a standard or from the experimental sample.

-

-

Quantification:

-

Generate standard curves for both 5(S)-HETE and this compound using authentic standards.

-

Quantify the amounts of substrate consumed and product formed in the enzymatic reaction by comparing their peak areas to the respective standard curves.

-

Structural Elucidation of this compound by NMR Spectroscopy

Objective: To confirm the chemical structure of the enzymatically synthesized this compound.

Instrumentation:

-

High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 500 MHz or higher).

Procedure:

-

Purify a sufficient quantity of the this compound from the enzymatic reaction using preparative HPLC.

-

Dissolve the purified lactone in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

-

Analyze the spectral data to confirm the presence of the lactone ring and the overall structure of the molecule. Key indicators will be the chemical shifts of the protons and carbons adjacent to the ester linkage and the correlation signals observed in the 2D spectra.

Conclusion

The enzymatic conversion of 5(S)-HETE to its lactone by PON1 represents a significant pathway in eicosanoid metabolism. This technical guide provides a foundational understanding of this biosynthetic route, offering researchers the necessary information and protocols to investigate its role in health and disease. Further characterization of the kinetics and regulation of this enzymatic process will be critical for the development of targeted therapies for a range of inflammatory and proliferative disorders.

References

The Conversion of 5(S)-HETE: A Technical Guide to its Enzymatic Metabolism and Lactone Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE), a primary metabolite of arachidonic acid generated by 5-lipoxygenase (5-LOX), is a pivotal signaling molecule in inflammatory and pathophysiological processes. While its direct enzymatic conversion to a lactone form is not a recognized metabolic pathway, 5(S)-HETE serves as a crucial substrate for several enzymatic reactions, leading to the formation of potent bioactive lipids. This technical guide provides an in-depth exploration of the primary enzymatic conversions of 5(S)-HETE, focusing on its oxidation to 5-oxo-ETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) and its metabolism by cyclooxygenase-2 (COX-2). Additionally, it details the chemical synthesis of 5-HETE lactone and summarizes its biological activities as a modulator of eicosanoid biosynthesis. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways to aid in research and drug development.

Introduction: The Central Role of 5(S)-HETE

5(S)-HETE is produced from arachidonic acid by the action of 5-lipoxygenase (ALOX5) and is a key branch point in the biosynthesis of eicosanoids. While possessing intrinsic biological activity, its primary significance lies in its role as a precursor to more potent signaling molecules. This guide focuses on two major metabolic fates of 5(S)-HETE: its conversion to the highly pro-inflammatory chemoattractant 5-oxo-ETE and its processing by COX-2 into various dihydroxyeicosatetraenoic acids (diHETEs). Furthermore, we will discuss the formation and biological implications of 5-HETE lactone, a derivative of 5(S)-HETE.

Enzymatic Conversion of 5(S)-HETE

Oxidation to 5-oxo-ETE by 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

The most significant metabolic pathway for 5(S)-HETE is its oxidation to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a reaction catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). 5-oxo-ETE is a substantially more potent inflammatory mediator than its precursor, exhibiting powerful chemoattractant properties for eosinophils and neutrophils.

The reaction mechanism follows a ping-pong kinetic model, involving two substrates (5-HETE and NADP+) and producing two products (5-oxo-ETE and NADPH). The activity of 5-HEDH is tightly regulated by the intracellular ratio of NADP+ to NADPH, with conditions of oxidative stress favoring the formation of 5-oxo-ETE.

| Parameter | Value | Cell Type/Conditions | Reference |

| Km for 5-HETE | 670 nM | PMA-differentiated U937 cells (pH 7.4) | [1] |

| Km for NADP+ | 139 nM | PMA-differentiated U937 cells | [1] |

| Ki for NADPH | 224 nM | PMA-differentiated U937 cells | [1] |

| Optimal pH (Forward) | 10.2 | PMA-differentiated U937 cells | [1] |

| Optimal pH (Reverse) | 6.0 | PMA-differentiated U937 cells | [1] |

Metabolism by Cyclooxygenase-2 (COX-2)

5(S)-HETE is also a substrate for cyclooxygenase-2 (COX-2), but not COX-1. This interaction represents a significant crossover between the lipoxygenase and cyclooxygenase pathways. The reaction of COX-2 with 5(S)-HETE is complex, leading to the formation of a di-endoperoxide as a major product, which can then rearrange to form hemiketals HKE2 and HKD2. Minor products include 5S,11R-diHETE and 5S,15S/R-diHETE. Aspirin-acetylated COX-2 exhibits altered activity, primarily producing 5S,15R-diHETE from 5(S)-HETE.

Precise kinetic parameters (Km, Vmax) for the conversion of 5(S)-HETE by COX-2 are not extensively documented in the literature, with studies focusing primarily on product identification. However, it is established that 5(S)-HETE is an efficient substrate for COX-2.

5(S)-HETE Lactone: Formation and Biological Activity

Unlike the enzymatic conversions described above, 5-HETE lactone is a cyclic ester formed from 5(S)-HETE through an acid-catalyzed intramolecular nucleophilic addition of the C-5 hydroxyl group to the C-1 carboxyl group. While not a product of a specific enzyme, its formation can occur in acidic microenvironments. The biological activity of 5-HETE lactone primarily involves the modulation of eicosanoid synthesis. It has been shown to be an inhibitor of 5-lipoxygenase, and is several times more potent than its linear precursor, 5(S)-HETE, in this regard. It also inhibits the synthesis of other eicosanoids.

| Inhibitory Action | IC50 Value | Cell Type/Conditions | Reference |

| 5-Lipoxygenase | 27 µM | Rat basophilic leukemia cells | |

| Leukotriene C4 (LTC4) Synthesis | 10.4 µM | Mouse resident peritoneal macrophages | |

| Thromboxane B2 (TXB2) Synthesis | 16.9 µM | Mouse resident peritoneal macrophages | |

| Prostaglandin E2 (PGE2) Synthesis | 2.3 µM | Mouse resident peritoneal macrophages |

Signaling Pathways

The biological effects of 5(S)-HETE and its metabolites are mediated through specific signaling pathways.

5-oxo-ETE Signaling

5-oxo-ETE is a potent agonist for the G protein-coupled receptor OXER1 (also known as OXE or R527). Activation of OXER1 by 5-oxo-ETE leads to the dissociation of the Gi/o protein into its Gαi and Gβγ subunits. The Gβγ dimer then activates downstream signaling cascades, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs), culminating in cellular responses such as calcium mobilization, chemotaxis, and cell proliferation.

Caption: 5-oxo-ETE signaling cascade via the OXER1 receptor.

Experimental Protocols

Measurement of 5-HEDH Activity

This protocol is adapted from methods used to characterize 5-HEDH in U937 cell microsomes.

Materials:

-

Microsomal preparation from cells of interest

-

5(S)-HETE substrate

-

NADP+

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Methanol (ice-cold)

-

Internal standard (e.g., Prostaglandin B2)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Incubate microsomal protein (e.g., 50 µg/mL) with varying concentrations of 5(S)-HETE in the presence of a fixed concentration of NADP+ (e.g., 100 µM) in the reaction buffer.

-

Incubate for a defined period (e.g., 20 minutes) at 37°C.

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Add the internal standard to each sample.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant by RP-HPLC to quantify the amount of 5-oxo-ETE produced.

Workflow Diagram:

Caption: Workflow for the 5-HEDH activity assay.

Acid-Catalyzed Synthesis of 5-HETE Lactone

While a specific, detailed protocol was not found in the searched literature, the formation of 5-HETE lactone is described as an acid-catalyzed intramolecular esterification. The general principle would involve the following steps:

Principle:

-

Dissolve 5(S)-HETE in an appropriate aprotic organic solvent.

-

Introduce a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a Lewis acid).

-

Stir the reaction at room temperature, monitoring the progress by a suitable technique like thin-layer chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Purify the 5-HETE lactone using column chromatography.

Quantification of 5-HETE and its Metabolites by HPLC

This is a general protocol for the analysis of eicosanoids, which can be adapted for specific metabolites.

Materials:

-

Biological sample (e.g., cell culture supernatant, plasma)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for extraction and HPLC mobile phase (e.g., methanol, acetonitrile, water, acetic acid)

-

Internal standard

-

RP-HPLC system with a UV detector

Procedure:

-

Sample Preparation: Acidify the biological sample and add an internal standard.

-

Solid-Phase Extraction:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the eicosanoids with an organic solvent (e.g., methyl formate or ethyl acetate).

-

-

Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the HPLC mobile phase.

-

Inject the sample onto the RP-HPLC column.

-

Detect the compounds by their characteristic UV absorbance (e.g., ~235 nm for HETEs).

-

Quantify the metabolites by comparing their peak areas to that of the internal standard and a standard curve.

-

Conclusion

The metabolism of 5(S)-HETE is a critical area of study for understanding and targeting inflammatory diseases and cancer. While the direct enzymatic formation of a lactone is not a primary pathway, the conversion of 5(S)-HETE to the potent chemoattractant 5-oxo-ETE by 5-HEDH and its processing by COX-2 are of significant biological relevance. The chemically synthesized 5-HETE lactone serves as a useful pharmacological tool for modulating eicosanoid pathways. This guide provides a foundational resource for researchers in this field, offering key quantitative data, signaling pathway diagrams, and detailed experimental protocols to facilitate further investigation into the complex roles of 5(S)-HETE and its derivatives.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of 5(S)-HETE Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological characterization of 5(S)-HETE lactone, an intramolecular ester of 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE). This document details the biochemical context, synthesis methodologies, and early functional assessments of this lipid mediator.

Introduction to 5(S)-HETE and its Lactone

5(S)-HETE is a non-classic eicosanoid, a metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LOX) pathway.[1][2] The initial enzymatic step involves the conversion of arachidonic acid to 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE), which is then reduced to 5(S)-HETE.[1][2][3] While 5(S)-HETE itself exhibits biological activities, its conversion to other metabolites, including 5-oxo-ETE and the intramolecular this compound, expands its functional repertoire. The lactone is formed through the intramolecular esterification of the 5-hydroxyl group and the carboxyl group of 5(S)-HETE. Lactones, in general, are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects.

Biochemical Synthesis and Metabolism

The formation of 5(S)-HETE is a key step in the biosynthesis of leukotrienes, potent inflammatory mediators. The enzyme 5-lipoxygenase, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the insertion of molecular oxygen into arachidonic acid to form 5(S)-HpETE. This intermediate is then rapidly reduced to 5(S)-HETE by cellular peroxidases. The formation of the lactone is a subsequent intramolecular cyclization.

Below is a diagram illustrating the biosynthetic pathway leading to 5(S)-HETE and its lactone.

Chemical Synthesis of this compound

The chemical synthesis of eicosanoid lactones often involves multi-step procedures. A general approach to the synthesis of 5-HETE lactones can be adapted from methods used for related prostaglandin and eicosanoid lactones.

General Synthetic Strategy

A common strategy involves the creation of a key chiral intermediate, followed by the attachment of the side chains and subsequent lactonization. For this compound, a plausible synthetic route would start from a chiral precursor to establish the (S)-stereochemistry at the C5 position.

Below is a generalized workflow for the chemical synthesis of this compound.

Experimental Protocol: A Plausible Synthesis

The following is a hypothetical, yet plausible, experimental protocol based on established methods for synthesizing similar lactones.

-

Preparation of the Chiral Aldehyde: A suitable chiral starting material, such as (R)-(-)-glycidol, is converted to a protected chiral aldehyde corresponding to the C1-C5 segment of 5(S)-HETE.

-

Wittig Reaction: The chiral aldehyde is reacted with a phosphonium ylide corresponding to the C6-C20 fragment of the molecule to form the full carbon skeleton with the desired double bond geometry.

-

Deprotection: The protecting groups on the hydroxyl and carboxyl functionalities are selectively removed.

-

Lactonization: The resulting hydroxy acid is subjected to lactonization conditions. The Mukaiyama method, using a reagent like 2-chloro-1-methylpyridinium iodide, is a common and effective procedure for forming macrolactones.

-

Purification and Characterization: The crude product is purified by column chromatography or high-performance liquid chromatography (HPLC). The structure and stereochemistry of the final product are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Initial Characterization of Biological Activity

Early studies on this compound focused on its ability to modulate the metabolism of arachidonic acid in inflammatory cells, such as macrophages.

Modulation of Eicosanoid Synthesis

In a key study, the effects of 5-HETE lactone on the synthesis of leukotriene C4 (LTC4), thromboxane B2 (TXB2), and prostaglandin E2 (PGE2) in mouse peritoneal macrophages were investigated.

Table 1: Inhibitory Activity of 5-HETE Lactone on Eicosanoid Synthesis

| Eicosanoid | IC50 (µM) |

| Leukotriene C4 (LTC4) | 10.4 |

| Thromboxane B2 (TXB2) | 16.9 |

| Prostaglandin E2 (PGE2) | 2.3 |

Data from mouse resident peritoneal macrophages stimulated with zymosan.

These findings indicate that 5-HETE lactone can inhibit the production of pro-inflammatory eicosanoids, suggesting a potential role in the regulation of inflammatory responses.

Experimental Protocol: Macrophage Eicosanoid Synthesis Assay

The following protocol outlines the general steps for assessing the effect of this compound on eicosanoid production in macrophages.

-

Cell Culture: Mouse resident peritoneal macrophages are harvested and cultured in a suitable medium.

-

Treatment: The cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Stimulation: The macrophages are then stimulated with zymosan (100 µg/ml) to induce the synthesis of eicosanoids.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Eicosanoid Quantification: The concentrations of LTC4, TXB2, and PGE2 in the supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of eicosanoid synthesis against the concentration of this compound.

Conclusion

The initial characterization of this compound has revealed its potential as a modulator of the arachidonic acid cascade. Its ability to inhibit the synthesis of key pro-inflammatory mediators suggests that it may play a role in the resolution of inflammation. Further research is warranted to fully elucidate its physiological and pathological roles and to explore its potential as a therapeutic agent. The synthetic pathways and biological assays described herein provide a foundation for future investigations into this intriguing lipid mediator.

References

The Physiological Role of 5(S)-HETE Lactone in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a bioactive lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. While the physiological effects of 5(S)-HETE and its potent metabolite, 5-oxo-ETE, in inflammation, cancer, and other cellular processes are increasingly studied, less is known about its intramolecular ester, 5(S)-HETE lactone. This technical guide provides a comprehensive overview of the current understanding of the physiological role of this compound, focusing on its formation, mechanism of action, and potential therapeutic implications.

Biosynthesis of this compound

This compound is a cyclic ester that is formed from its parent compound, 5(S)-HETE. The formation typically occurs under acidic conditions through an intramolecular nucleophilic addition of the hydroxyl group at the C-5 position to the carboxyl group at the C-1 position. While this can occur spontaneously, the in vivo enzymatic regulation of this process is not yet fully understood.

The precursor, 5(S)-HETE, is synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LOX) and subsequent reduction of the hydroperoxy intermediate, 5(S)-HpETE.[1]

Figure 1: Biosynthesis pathway of this compound.

Physiological Role and Mechanism of Action

The primary identified physiological role of this compound is the inhibition of 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes and 5-HETE itself.[2] This inhibitory action suggests that this compound may function as a negative feedback regulator of the 5-LOX pathway, thereby exerting anti-inflammatory effects.

By inhibiting 5-LOX, this compound effectively reduces the production of a cascade of pro-inflammatory mediators, including:

-

Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils and other leukocytes.

-

Cysteinyl leukotrienes (LTC4, LTD4, LTE4): Mediators of bronchoconstriction, vascular permeability, and mucus secretion.

-

5(S)-HETE: A precursor to the highly potent chemoattractant 5-oxo-ETE.

The downstream signaling consequences of this compound are therefore primarily linked to the attenuation of signaling pathways activated by these pro-inflammatory eicosanoids. These pathways include G-protein coupled receptor (GPCR) signaling, calcium mobilization, and activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades.

While direct receptor targets for this compound have not been identified, a study on the analogous compound 5,6-diHETE lactone demonstrated its ability to mediate vasodilation through a GPR-PLC-IP3 signaling pathway, suggesting a potential avenue for future research into the direct signaling actions of this compound.[3]

Figure 2: Proposed mechanism of action of this compound.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in several in vitro studies. The available data highlights its inhibitory effects on key enzymes and the production of inflammatory mediators.

| Parameter | Cell Type/System | Value | Reference |

| 5-Lipoxygenase Inhibition (IC50) | Rat Basophilic Leukemia Cells | 27 µM | [2] |

| Leukotriene C4 (LTC4) Synthesis Inhibition (IC50) | Mouse Resident Peritoneal Macrophages | 10.4 µM | [4] |

| Thromboxane B2 (TXB2) Synthesis Inhibition (IC50) | Mouse Resident Peritoneal Macrophages | 16.9 µM | |

| Prostaglandin E2 (PGE2) Synthesis Inhibition (IC50) | Mouse Resident Peritoneal Macrophages | 2.3 µM |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for further research. The following outlines key methodologies.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved from its precursor, 5(S)-HETE, through acid-catalyzed lactonization. A general procedure involves dissolving 5(S)-HETE in an aprotic solvent and treating it with a catalytic amount of a strong acid, such as p-toluenesulfonic acid. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is purified using silica gel column chromatography.

Quantification of 5-HETE Lactone by HPLC-MS/MS

A sensitive and specific method for the quantification of 5-HETE lactone in biological samples can be adapted from methods used for similar lactones.

-

Lipid Extraction: Lipids are extracted from the biological matrix (e.g., cell culture supernatant, plasma) using a solvent system such as ethyl acetate or a solid-phase extraction (SPE) column.

-

Lactonization (for indirect measurement of 5-HETE): To measure total 5-HETE (free acid and lactone), the sample can be acidified to convert all 5-HETE to its lactone form.

-

Purification: The lactone is purified by reverse-phase HPLC.

-

Quantification: The purified lactone is then analyzed by gas chromatography-mass spectrometry (GC-MS) or, more commonly, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a specific multiple reaction monitoring (MRM) transition.

Figure 3: Experimental workflow for the quantification of 5-HETE Lactone.

Therapeutic Potential and Future Directions

The inhibitory effect of this compound on 5-lipoxygenase positions it as a potential anti-inflammatory agent. By dampening the production of potent pro-inflammatory leukotrienes, it could be beneficial in inflammatory conditions where the 5-LOX pathway is upregulated, such as asthma, arthritis, and inflammatory bowel disease.

However, research into the specific physiological and pathophysiological roles of this compound is still in its early stages. Future research should focus on:

-

Elucidating direct cellular targets and signaling pathways: Investigating whether this compound has specific receptors or interacts with other cellular proteins beyond 5-LOX.

-

In vivo studies: Evaluating the efficacy and pharmacokinetics of this compound in animal models of inflammatory diseases and cancer.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity as a 5-LOX inhibitor.

-

Understanding its endogenous regulation: Investigating the physiological conditions that favor the formation of this compound in vivo.

Conclusion

This compound is an intriguing derivative of the 5-lipoxygenase pathway with demonstrated inhibitory activity against its parent enzyme. This positions it as a potential endogenous regulator of inflammation and a promising lead for the development of novel anti-inflammatory therapeutics. Further in-depth research is required to fully uncover its physiological roles and therapeutic potential. This guide provides a foundation for researchers and drug development professionals to explore the untapped possibilities of this unique lipid mediator.

References

- 1. Suppressive effects of dehydrocostus lactone on the toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,6-diHETE lactone (EPA-L) mediates hypertensive microvascular dilation by activating the endothelial GPR-PLC-IP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 4- and 5-series leukotrienes in the lung microvasculature challenged with Escherichia coli hemolysin: critical dependence on exogenous free fatty acid supply - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary screening of 5(S)-HETE lactone bioactivity

An In-Depth Technical Guide to the Preliminary Screening of 5(S)-HETE Lactone Bioactivity

Introduction

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is an eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) enzyme.[1][2] It is a precursor to the more potent inflammatory mediator 5-oxo-eicosatetraenoic acid (5-oxo-ETE) and is itself implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and the proliferation of some cancer cells.[1][2] The biological effects of 5(S)-HETE and its related metabolites are primarily mediated through the oxoeicosanoid receptor 1 (OXER1), a G-protein coupled receptor.[1]

While the bioactivity of 5(S)-HETE is relatively well-studied, the biological functions of its δ-lactone form, this compound, remain largely uncharacterized. Lactonization can significantly alter the chemical properties of a molecule, potentially affecting its stability, cell permeability, and receptor-binding affinity. This guide provides a comprehensive framework for the preliminary in vitro screening of this compound bioactivity, targeting researchers, scientists, and drug development professionals. The proposed experimental workflow is designed to assess its potential to modulate key cellular processes associated with the known functions of its parent compound, 5(S)-HETE.

Hypothesized Bioactivities of this compound

Based on the established biological roles of 5(S)-HETE, the preliminary screening of this compound should investigate the following potential activities:

-

Modulation of Inflammatory Responses: 5(S)-HETE is a known chemoattractant for neutrophils and is involved in inflammatory cascades. It is plausible that this compound could exhibit similar pro-inflammatory or potentially inhibitory effects.

-

Regulation of Cell Proliferation and Viability: In vitro studies suggest that 5(S)-HETE and its metabolites may promote the growth of certain cancer cell types. Therefore, the lactone derivative should be screened for its effects on cell proliferation.

-

Interaction with the OXER1 Receptor: The biological effects of the 5(S)-HETE family are primarily mediated by the OXER1 receptor. A key initial screening step is to determine if this compound can bind to and activate this receptor.

-

Influence on Androgen Metabolism: Recent studies have shown that 5-HETE can regulate androgen metabolism by inducing aldo-keto reductase family members. This presents another potential avenue for the bioactivity of its lactone derivative.

Key Signaling Pathways

The primary signaling pathway initiated by the 5(S)-HETE family of metabolites involves the activation of the OXER1 receptor, which couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways ultimately regulate cellular processes such as chemotaxis, calcium mobilization, and gene expression.

References

The Enigmatic Interaction of 5(S)-HETE Lactone with Lipid-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a pivotal bioactive lipid mediator derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. While the biological activities of 5(S)-HETE and its potent metabolite, 5-oxo-ETE, have been extensively studied, the corresponding intramolecular ester, 5(S)-HETE lactone, remains a less-explored entity. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with lipid-binding proteins. Due to the limited direct research on the lactone form, this guide synthesizes information on the well-characterized interactions of its parent compound, 5(S)-HETE, and presents a theoretical framework for the potential interactions of the lactone. Furthermore, it details established experimental protocols that can be employed to elucidate the specific binding characteristics and functional consequences of this compound, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction to 5(S)-HETE and its Lactone Form

5(S)-HETE is an eicosanoid, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids. It is synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LOX) and is a precursor to leukotrienes and the potent chemoattractant 5-oxo-ETE. 5(S)-HETE itself exhibits a range of biological activities, including roles in inflammation, cell proliferation, and ion transport.

This compound is the intramolecular ester of 5(S)-HETE, formed by the cyclization of the C-1 carboxyl group with the C-5 hydroxyl group. This transformation from a carboxylic acid to a lactone significantly alters the molecule's chemical properties, reducing its polarity and removing the ability to act as a hydrogen bond donor at the C-1 position. These changes are expected to profoundly influence its interaction with lipid-binding proteins and its overall biological activity.

Known and Potential Lipid-Binding Protein Interactions

Direct experimental evidence for the interaction of this compound with lipid-binding proteins is currently scarce in the scientific literature. However, the known interactions of its parent compound, 5(S)-HETE, provide a valuable starting point for identifying potential protein targets for the lactone.

Oxoeicosanoid Receptor 1 (OXER1)

5(S)-HETE and its more potent metabolite, 5-oxo-ETE, are known agonists for the G protein-coupled receptor, OXER1.[1][2] Activation of OXER1 triggers a cascade of intracellular signaling events, including calcium mobilization and activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), leading to cellular responses such as chemotaxis and inflammation.[3] Given that the carboxylic acid moiety of 5(S)-HETE is likely a key determinant for binding to OXER1, the lactone form, which lacks a free carboxylate, may act as a competitive antagonist or exhibit significantly lower binding affinity.

Fatty Acid Binding Proteins (FABPs)

Fatty acid binding proteins are a family of intracellular lipid chaperones that facilitate the transport of fatty acids and other lipophilic molecules. Liver FABP (L-FABP) has been shown to bind 5-HETE with high affinity.[4] The binding of fatty acids to FABPs is a complex process involving both hydrophobic and electrostatic interactions. The conversion of the carboxylate to a lactone would alter the electrostatic potential of the head group, potentially impacting its binding to the FABP binding pocket. Further investigation is required to determine the binding affinity and functional consequences of this compound interaction with various FABP isoforms.

5-Lipoxygenase (5-LOX)

Interestingly, (±)5-HETE lactone has been reported to be a more potent inhibitor of 5-lipoxygenase activity in rat basophilic leukemia cells than its linear counterpart, (±)5-HETE.[5] This suggests a potential feedback regulatory role for the lactone in the biosynthesis of leukotrienes.

Quantitative Data on this compound and Related Compounds

The available quantitative data on the biological activity of this compound is limited. The following table summarizes the known inhibitory concentration for the racemic mixture of 5-HETE lactone and the binding affinity of the parent compound, 5(S)-HETE, with a known lipid-binding protein.

| Ligand | Protein Target | Assay Type | Value | Reference |

| (±)5-HETE lactone | 5-Lipoxygenase | Inhibition of LTB4 production | IC50 = 27 µM | |

| 5(S)-HETE | Liver Fatty Acid Binding Protein (L-FABP) | Dissociation Constant (Kd) | 175 nM |

Signaling Pathways

The signaling pathways initiated by 5(S)-HETE and its metabolites are complex and cell-type specific. The primary known pathway involves the activation of OXER1. The potential modulatory role of this compound on these pathways remains to be elucidated.

Experimental Protocols

Elucidating the interaction of this compound with lipid-binding proteins requires robust and sensitive experimental techniques. Below are detailed methodologies for key experiments that can be adapted for this purpose.

Synthesis of this compound

The synthesis of this compound can be achieved through acid-catalyzed intramolecular cyclization of 5(S)-HETE.

Protocol:

-

Dissolve 5(S)-HETE in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by flash column chromatography on silica gel.

Radioligand Binding Assay

This method is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a radiolabeled ligand to its receptor. A tritiated or iodinated version of this compound would be required.

Protocol:

-

Prepare cell membranes or purified protein expressing the putative receptor (e.g., OXER1).

-

In a multi-well plate, incubate a fixed amount of the protein preparation with increasing concentrations of radiolabeled this compound.

-

For non-specific binding determination, perform a parallel incubation in the presence of a large excess of unlabeled this compound.

-

Incubate at a defined temperature until equilibrium is reached.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine Kd and Bmax.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can provide kinetic data (association and dissociation rates) in addition to binding affinity.

Protocol:

-

Immobilize the purified lipid-binding protein (e.g., FABP) onto a sensor chip.

-

Prepare a series of concentrations of this compound in a suitable running buffer.

-

Inject the this compound solutions over the sensor surface and monitor the change in the SPR signal (response units, RU) in real-time.

-

After the association phase, inject running buffer to monitor the dissociation of the lactone from the protein.

-

Regenerate the sensor surface to remove any bound ligand.

-

Fit the association and dissociation curves to a suitable binding model to determine the kinetic constants (ka, kd) and the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, Kd, and stoichiometry).

Protocol:

-

Place the purified lipid-binding protein in the sample cell of the calorimeter.

-

Load a concentrated solution of this compound into the injection syringe.

-

Perform a series of small, sequential injections of the lactone into the protein solution while monitoring the heat evolved or absorbed.

-

Integrate the heat signal for each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion and Future Directions

The study of this compound's interaction with lipid-binding proteins is a nascent field with significant potential for uncovering novel regulatory mechanisms in eicosanoid signaling. While direct evidence is currently limited, the known interactions of its parent compound, 5(S)-HETE, suggest that proteins such as OXER1 and FABPs are prime candidates for investigation. The inhibitory effect of the lactone on 5-lipoxygenase activity points towards a potential role in the feedback regulation of the leukotriene pathway.

Future research should focus on:

-

Systematic screening of this compound against a panel of lipid-binding proteins to identify novel interaction partners.

-

Quantitative characterization of the binding affinity and kinetics of the lactone with identified targets using the techniques outlined in this guide.

-

Functional studies in cellular and in vivo models to elucidate the physiological and pathological consequences of these interactions.

-

Structural biology studies to determine the molecular basis of this compound recognition by its protein targets.

A deeper understanding of the biological role of this compound will not only enhance our knowledge of lipid signaling but may also open new avenues for the development of therapeutic agents targeting inflammatory and proliferative diseases.

References

- 1. Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 5(S)-HETE Lactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of 5(S)-HETE lactone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the necessary reagents, sample preparation procedures, and analytical conditions.

Introduction

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a significant metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LOX) pathway.[1] It is involved in various physiological and pathological processes, including inflammation and cell proliferation.[2] 5(S)-HETE can be further metabolized to other bioactive lipids, including 5-oxo-ETE, or it can be esterified into phospholipids within cell membranes.[1] this compound is a cyclized, more stable derivative of 5(S)-HETE.[3] Accurate quantification of this compound is crucial for understanding its biological role and for the development of therapeutics targeting the 5-LOX pathway. This document provides a detailed methodology for the sensitive and specific quantification of this compound using LC-MS/MS, a standard and robust analytical technique for eicosanoid analysis.[4]

Signaling Pathway

The biosynthesis of 5(S)-HETE begins with the enzymatic oxygenation of arachidonic acid by 5-lipoxygenase (5-LOX) to form 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE). 5(S)-HpETE is then reduced to 5(S)-HETE. 5(S)-HETE can be subsequently converted to its lactone form.

References

- 1. Biosynthesis of hemiketal eicosanoids by cross-over of the 5-lipoxygenase and cyclooxygenase-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

LC-MS/MS method for detecting 5(S)-HETE lactone in plasma

An Application Note for the Sensitive Detection of 5(S)-HETE and its Lactone in Human Plasma by LC-MS/MS

Introduction

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a crucial lipid mediator derived from the enzymatic oxidation of arachidonic acid by 5-lipoxygenase (5-LOX).[1][2] As an eicosanoid, it is involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and immune responses.[3] 5(S)-HETE and its metabolites act as signaling molecules, primarily through the oxoeicosanoid receptor 1 (OXER1), making them significant biomarkers for studying inflammatory diseases and for drug development.[3]

The intramolecular esterification of 5(S)-HETE can form 5(S)-HETE lactone, a less polar derivative. The quantification of both the open-chain acid and its lactone form is essential for a comprehensive understanding of the 5-LOX pathway. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for accurately measuring these low-abundance analytes in complex biological matrices like plasma.[4]

This application note provides a detailed protocol for the simultaneous quantification of 5(S)-HETE and a proposed method for this compound in human plasma using a robust LC-MS/MS method. The protocol covers sample preparation using solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection.

Signaling Pathway

5(S)-HETE is synthesized from arachidonic acid, which is first released from the cell membrane. The enzyme 5-lipoxygenase (ALOX5) converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is then rapidly reduced to 5(S)-HETE by cellular peroxidases. 5(S)-HETE can then be further metabolized to other active compounds, such as 5-oxo-ETE, or undergo intramolecular cyclization to form this compound.

Principle of the Method

This method employs solid-phase extraction (SPE) to isolate 5(S)-HETE and its lactone from human plasma, effectively removing proteins and other interfering substances. A deuterated internal standard (5(S)-HETE-d8) is added prior to extraction to ensure accurate quantification. The extracted analytes are then separated using reversed-phase ultra-high-performance liquid chromatography (UPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization.

Experimental Protocols

Materials and Reagents

-

5(S)-HETE and 5(S)-HETE-d8 standards (Cayman Chemical or equivalent)

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Human plasma (K2-EDTA anticoagulant)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg)

-

Phosphate-buffered saline (PBS)

-

Nitrogen gas evaporator

-

Microcentrifuge tubes and pipettes

Standard and QC Sample Preparation

-

Prepare individual stock solutions of 5(S)-HETE and 5(S)-HETE-d8 in methanol (1 mg/mL).

-

Create a series of working standard solutions by diluting the 5(S)-HETE stock solution to prepare calibration standards ranging from 0.2 to 500 ng/mL.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 5, 50, and 400 ng/mL).

-

Prepare the internal standard (IS) working solution (5(S)-HETE-d8) at a concentration of 100 ng/mL.

Plasma Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples on ice.

-

To 500 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL 5(S)-HETE-d8) and vortex briefly.

-

Add 1.5 mL of 5% methanol in water to dilute the sample.

-

Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

-

Load the diluted plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol to remove interferences.

-

Dry the cartridge under a stream of nitrogen for 10 minutes.

-

Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid) for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient Program | 0-1 min: 30% B; 1-10 min: 30-95% B; 10-12 min: 95% B; 12.1-15 min: 30% B (Re-equilibration) |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500, Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 550°C |

Results and Discussion

Mass Spectrometric Detection

The analytes are monitored in MRM mode. For 5(S)-HETE, the precursor ion [M-H]⁻ is m/z 319. For the proposed this compound, the molecular weight is 302.45 g/mol (C20H30O2), resulting from the loss of a water molecule from 5(S)-HETE. The expected precursor ion [M-H]⁻ would therefore be m/z 301.4. Product ions should be confirmed by infusion of an analytical standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| 5(S)-HETE | 319.2 | 115.1 | 50 | -22 |

| This compound | 301.4 | 165.1 (Proposed) | 50 | -25 |

| 5(S)-HETE-d8 (IS) | 327.2 | 116.1 | 50 | -22 |

| Parameters for this compound are proposed and require experimental verification. |

Method Performance

The method should be validated according to regulatory guidelines. Typical performance characteristics for eicosanoid assays are summarized below.

| Parameter | Expected Performance |

| Linearity Range | 0.2 - 500 ng/mL (r² > 0.99) |

| Lower Limit of Quantitation (LLOQ) | 0.2 - 3.0 ng/mL (Signal-to-Noise > 10) |

| Accuracy & Precision | Intra- and inter-day precision < 15% RSD; Accuracy ±15% |

| Recovery | > 75% for mono- and di-hydroxy eicosanoids |

| Matrix Effect | Should be assessed and minimized |

Conclusion

This application note details a sensitive and robust LC-MS/MS method for the quantification of 5(S)-HETE in human plasma and provides a framework for the simultaneous analysis of its lactone derivative. The combination of solid-phase extraction for sample cleanup and the high selectivity of tandem mass spectrometry allows for reliable measurement of these important lipid mediators. This method is well-suited for clinical research and drug development studies aimed at understanding the role of the 5-lipoxygenase pathway in health and disease.

References

- 1. Eicosanoid - Wikipedia [en.wikipedia.org]

- 2. 5-Hydroxyeicosatetraenoic Acid | C20H32O3 | CID 5280733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 5(S)-HETE Lactone for Research Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a crucial bioactive lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. Its corresponding lactone, 5(S)-HETE lactone, is a valuable tool for investigating the biological roles of 5-HETE and its metabolites in inflammatory processes and related diseases. This document provides detailed protocols for the synthesis of 5(S)-HETE and its subsequent conversion to this compound, intended for research purposes. It also includes information on the signaling pathway of 5(S)-HETE and quantitative data relevant to its synthesis and biological activity.

Synthesis of 5(S)-HETE

The stereoselective synthesis of 5(S)-HETE can be achieved through both chemical and chemoenzymatic methods. A well-established chemical synthesis is based on the work of E.J. Corey. A chemoenzymatic approach offers an alternative route utilizing the high selectivity of the 5-lipoxygenase (ALOX5) enzyme.

Chemoenzymatic Synthesis of 5(S)-HETE from Arachidonic Acid

This protocol utilizes the enzyme 5-lipoxygenase (ALOX5) to stereoselectively introduce a hydroperoxy group at the C5 position of arachidonic acid, which is subsequently reduced to the desired 5(S)-hydroxy derivative.

Materials:

-

Arachidonic Acid

-

Recombinant Human 5-Lipoxygenase (ALOX5)

-

5-LO activating protein (FLAP)

-

Calcium chloride (CaCl₂)

-

ATP

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium borohydride (NaBH₄) or Triphenylphosphine (PPh₃)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Protocol:

-

Enzymatic Reaction Setup: In a reaction vessel, dissolve arachidonic acid in PBS buffer (pH 7.4) containing CaCl₂ and ATP. The final concentration of arachidonic acid should be in the low micromolar range to optimize the enzymatic reaction.

-